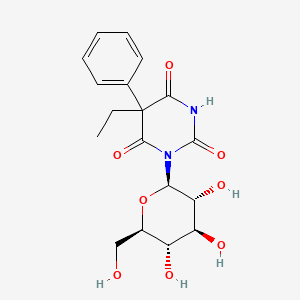
Phenobarbital N-?-D-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenobarbital N-?-D-Glucoside, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Studies
Phenobarbital N-β-D-glucoside has been identified as a major urinary metabolite of phenobarbital in humans. Studies have shown that upon administration, a significant portion of phenobarbital is converted to its glucoside form, which plays a role in the drug's elimination and potential pharmacological effects.
- Metabolism Overview : After oral administration of phenobarbital, approximately 30% of the dose is recovered as phenobarbital N-β-D-glucoside in urine . This conversion is crucial for understanding the drug's pharmacokinetics and its safety profile.
- Species Variability : Research indicates that only certain species, such as mice, excrete significant amounts of this metabolite, highlighting the need for species-specific studies when evaluating drug metabolism .
Therapeutic Implications
The therapeutic implications of phenobarbital N-β-D-glucoside extend to its potential effects on drug efficacy and safety.
- Anticonvulsant Activity : While phenobarbital itself is known for its anticonvulsant properties, the glucoside form may influence the overall therapeutic effect. Studies suggest that the presence of glucosides can alter the pharmacodynamics of drugs by modifying their bioavailability and activity .
- Adverse Effects : There are documented cases where phenobarbital has led to severe adverse reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). Understanding the role of its metabolites, including N-β-D-glucoside, is essential for assessing risk factors associated with these conditions .
Case Studies
Several case studies provide insights into the clinical relevance and safety concerns associated with phenobarbital and its glucoside metabolite.
- Case Study on Toxic Epidermal Necrolysis : A recent case study reported a patient who developed TEN after phenobarbital administration. This study highlighted the importance of monitoring patients for hypersensitivity reactions and suggested that metabolites like phenobarbital N-β-D-glucoside may play a role in these adverse effects .
- Clinical Monitoring : The literature indicates that monitoring drug levels and understanding metabolic pathways can aid in preventing serious side effects. In cases where patients experience adverse reactions, thorough investigation into their metabolic profiles, including glucoside formation, can provide critical information for clinical management .
Analytical Methods
The determination of phenobarbital N-β-D-glucoside in biological samples is essential for both clinical and research applications.
化学反应分析
Metabolic Formation via N-Glucosylation
The formation of phenobarbital N-β-D-glucoside occurs through UDP-glucosyltransferase (UGT) -mediated conjugation in hepatic microsomes. Key findings include:
-
Enzyme Kinetics :
| Parameter | (5R)-PBG | (5S)-PBG | Total (5R + 5S)-PBG |
|---|---|---|---|
| Km (mM) | 1.55 ± 0.35 | 1.27 ± 0.14 | 1.47 ± 0.21 |
| Vmax (µmol/min/mg) | 1.34 × 10⁻⁶ ± 0.05 | 0.43 × 10⁻⁶ ± 0.01 | 1.77 × 10⁻⁶ ± 0.04 |
-
Inhibition at High Concentrations : Phenobarbital concentrations >5 mM inhibit N-glucoside formation, suggesting substrate-dependent enzyme saturation .
Species-Specific Metabolism
-
Humans :
-
Mice :
Analytical Characterization
-
GC-MS : Used to detect alpha-ethyl-benzeneacetamide, a reductive cleavage product of phenobarbital N-β-D-glucoside in bacterial cultures (e.g., Bifidobacterium) .
-
HPLC : Resolves (5R)-PBG and (5S)-PBG enantiomers in microsomal incubations, confirming stereochemical specificity .
-
NMR and Mass Spectrometry : Validated the structure of the acetylated metabolite against synthetic standards .
Biochemical Implications
-
Toxicity : Bacterial metabolism by Bifidobacterium produces alpha-ethyl-benzeneacetamide , a potentially toxic metabolite .
-
Drug Interactions : Glucosylation may alter phenobarbital’s efficacy or toxicity by modifying its pharmacokinetic profile .
Key Research Gaps
-
The role of CYP2C19 polymorphisms in glucosylation efficiency remains underexplored.
-
Long-term toxicological effects of phenobarbital N-β-D-glucoside accumulation require further study.
属性
CAS 编号 |
72209-10-0 |
|---|---|
分子式 |
C18H22N2O8 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
5-ethyl-5-phenyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H22N2O8/c1-2-18(9-6-4-3-5-7-9)15(25)19-17(27)20(16(18)26)14-13(24)12(23)11(22)10(8-21)28-14/h3-7,10-14,21-24H,2,8H2,1H3,(H,19,25,27)/t10-,11-,12+,13-,14-,18?/m1/s1 |
InChI 键 |
KKRIJCSEOJCKLM-KBBLASEFSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3 |
手性 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3 |
同义词 |
1-(beta-D-glucopyranosyl)phenobarbital 1-GPPB 5-ethyl-1-(1-beta-glucopyranosyl)-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione phenobarbital-N-glucoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















